(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of a pyrimidine precursor with a fluorinating agent under controlled conditions. For example, the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent can be employed to introduce the fluorine atom into the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential use in the development of antiviral or anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of key biochemical pathways, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Fluoropyridines: These compounds also contain fluorine atoms and are used in similar applications, such as medicinal chemistry and materials science.
Uniqueness
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
73042-04-3 |
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Molecular Formula |
C7H7FN2O4 |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
(5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)methyl acetate |
InChI |
InChI=1S/C7H7FN2O4/c1-4(11)14-3-10-6(12)5(8)2-9-7(10)13/h2H,3H2,1H3,(H,9,13) |
InChI Key |
DUAAVZPXVWYBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C(=O)C(=CNC1=O)F |
Origin of Product |
United States |
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